Cas no 54941-81-0 (1-(4-chlorobenzyl)-2-phenyl-1H-imidazole)
54941-81-0 structure
Product Name:1-(4-chlorobenzyl)-2-phenyl-1H-imidazole
CAS-nummer:54941-81-0
MF:C16H13ClN2
MW:268.740822553635
CID:1594376
PubChem ID:3042995
Update Time:2025-04-21
1-(4-chlorobenzyl)-2-phenyl-1H-imidazole Chemische en fysische eigenschappen
Naam en identificatie
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- 1-(4-chlorobenzyl)-2-phenyl-1H-imidazole
- 1-[(4-chlorophenyl)methyl]-2-phenylimidazole
- 1-((4-Chlorophenyl)methyl)-2-phenyl-1H-imidazole
- 1H-Imidazole, 1-((4-chlorophenyl)methyl)-2-phenyl-
- DTXSID70203460
- 5-23-07-00196 (Beilstein Handbook Reference)
- 54941-81-0
- BRN 0917159
-
- Inchi: 1S/C16H13ClN2/c17-15-8-6-13(7-9-15)12-19-11-10-18-16(19)14-4-2-1-3-5-14/h1-11H,12H2
- InChI-sleutel: UWOPOTLAMWFICY-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)CN1C=CN=C1C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 268.07689
- Monoisotopische massa: 268.076726
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 270
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.8
- XLogP3: 3.9
Experimentele eigenschappen
- Dichtheid: 1.17
- Kookpunt: 454.3°C at 760 mmHg
- Vlampunt: 228.6°C
- Brekindex: 1.616
- PSA: 17.82
1-(4-chlorobenzyl)-2-phenyl-1H-imidazole Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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